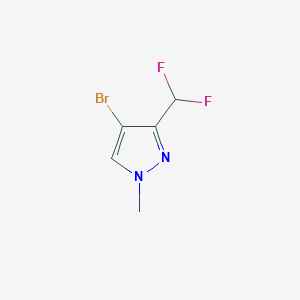

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)4(9-10)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWCTANPTZYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658042 | |

| Record name | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089212-38-3 | |

| Record name | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in modern agrochemical and pharmaceutical research. The difluoromethyl-pyrazole scaffold is a privileged structure found in numerous commercial fungicides, making its synthesis and functionalization a topic of significant interest.[1][2][3] This document outlines a robust and well-documented two-stage synthetic strategy, beginning with the construction of the core pyrazole ring system followed by regioselective bromination. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights based on established chemical principles to guide researchers in achieving a successful and efficient synthesis.

Introduction: The Significance of the Difluoromethyl-Pyrazole Moiety

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold has emerged as a cornerstone in the development of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][3] Compounds such as Bixafen, Isopyrazam, and Fluxapyroxad leverage this core structure to achieve broad-spectrum control of critical plant pathogens.[1][3] The difluoromethyl (CF₂H) group is particularly valuable; it can act as a lipophilic hydrogen bond donor, enhancing binding affinity to target enzymes and improving the metabolic stability of the molecule.[4] The 4-bromo derivative, the subject of this guide, serves as a versatile intermediate, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thus providing a gateway to diverse chemical libraries for drug discovery and development.[5]

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule dictates a two-part strategy. The final synthetic step is the selective introduction of a bromine atom at the C4 position of the pyrazole ring. This suggests a precursor molecule, 3-(difluoromethyl)-1-methyl-1H-pyrazole. This core intermediate, in turn, can be constructed via a classical pyrazole synthesis: the condensation and cyclization of a 1,3-dicarbonyl equivalent with methylhydrazine. This approach is widely validated in patent literature for its efficiency and scalability.[6][7]

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Core Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole

The construction of the pyrazole ring is the foundational stage of this synthesis. The most reliable and industrially relevant method involves the cyclization of an activated difluorinated 1,3-dicarbonyl species with methylhydrazine.[6][7] This process ensures the correct placement of the difluoromethyl group at C3 and the methyl group at the N1 position.

Rationale for Experimental Design

The synthesis begins with ethyl 4,4-difluoroacetoacetate. This starting material is first reacted with an orthoformate, such as triethyl orthoformate, in the presence of an acid anhydride (e.g., acetic anhydride). This step serves a crucial purpose: it converts the active methylene group into an ethoxymethylene group, creating the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. This intermediate is an electrophilically activated 1,3-dicarbonyl equivalent, primed for reaction with a dinucleophile.

The subsequent cyclization with methylhydrazine is highly regioselective. Methylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic, sterically accessible terminal nitrogen (-NH₂) preferentially attacks the more electrophilic carbonyl carbon, while the substituted nitrogen (-NHCH₃) attacks the enol ether carbon. This controlled reaction sequence, followed by elimination of ethanol and water, yields the desired pyrazole ring system. The use of a two-phase system (e.g., water and a non-miscible organic solvent like toluene) with a weak base like potassium carbonate is often employed to facilitate the reaction and simplify workup.[6]

Detailed Experimental Protocol: Synthesis of the Pyrazole Core

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

-

To a reaction vessel equipped with a stirrer and reflux condenser, add ethyl 4,4-difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (3.0 eq).

-

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to 60-70 °C.

-

Remove the excess acetic anhydride, triethyl orthoformate, and the ethyl acetate byproduct under reduced pressure. The resulting crude brown liquid is the desired intermediate and can often be used in the next step without further purification.

Step 2: Cyclization to form 3-(difluoromethyl)-1-methyl-1H-pyrazole

-

In a separate, cooled vessel (-10 °C to 0 °C), prepare a solution of potassium carbonate (1.5 eq) and 40% aqueous methylhydrazine solution (1.2 eq) in water.

-

Add an appropriate water-immiscible organic solvent, such as toluene, to create a two-phase system.

-

Slowly add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate from Step 1 to the cooled, stirred biphasic mixture. Maintain the temperature between -10 °C and 10 °C during the addition.[6]

-

Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until completion.

-

Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole as a clear oil.

Regioselective Bromination of the Pyrazole Core

With the core heterocyclic structure in hand, the final step is the introduction of the bromine atom. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most common site for such reactions in 1,3,5-substituted pyrazoles due to electronic and steric factors.[5]

Rationale for Reagent Selection

Several brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a preferred choice.[5]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br⁺) and reactions are often clean, with the succinimide byproduct being easily removed during workup.

-

Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile. Its use requires more stringent safety precautions. Reactions can also generate HBr as a byproduct, which may require a base to neutralize.

For these reasons, NBS in a suitable solvent like acetonitrile or a chlorinated solvent is the recommended method for this protocol.

Detailed Experimental Protocol: Bromination

-

Dissolve the 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel or recrystallization to yield this compound.

Overall Synthetic Workflow and Data

The complete synthetic pathway is summarized in the workflow diagram below.

Caption: Overall synthetic workflow for the target compound.

Product Characterization Data

| Property | Value | Source |

| Chemical Formula | C₅H₅BrF₂N₂ | [8] |

| CAS Number | 1089212-38-3 | [8] |

| Molecular Weight | 227.01 g/mol | [8] |

| Appearance | Expected to be an off-white solid or oil | General Observation |

Conclusion

This guide details a validated and efficient two-stage synthetic route for producing this compound. The methodology relies on a robust pyrazole ring-forming reaction followed by a selective and high-yielding electrophilic bromination. The protocols provided are grounded in established literature and offer a clear, logical path for researchers in medicinal and agrochemical fields to access this valuable synthetic intermediate. By understanding the rationale behind each step, scientists can confidently execute and adapt this synthesis for their specific research and development needs.

References

- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

An In-depth Technical Guide to the Formation of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the formation of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key building block in modern agrochemicals and pharmaceuticals. The document elucidates the strategic introduction of the difluoromethyl group and the subsequent regioselective bromination of the pyrazole core. Detailed experimental protocols, mechanistic discussions, and relevant characterization data are presented to offer a complete understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of a Fluorinated Pyrazole

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemistry, renowned for its diverse biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a crucial intermediate in the synthesis of numerous succinate dehydrogenase inhibitor (SDHI) fungicides, a class of compounds vital for crop protection.[1] Understanding the precise mechanism of its formation is paramount for process optimization, scale-up, and the development of novel analogues.

This guide will deconstruct the synthetic sequence, focusing on two key transformations: the construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core and its subsequent highly regioselective bromination at the C-4 position.

Synthetic Strategy: A Two-Stage Approach

The most logical and widely employed strategy for the synthesis of this compound involves a two-stage process:

-

Stage 1: Synthesis of the Precursor - 3-(difluoromethyl)-1-methyl-1H-pyrazole. This initial stage focuses on the construction of the core pyrazole ring bearing the essential difluoromethyl and methyl substituents.

-

Stage 2: Regioselective Bromination. The second stage involves the electrophilic bromination of the pre-formed pyrazole, where the directing effects of the existing substituents play a critical role in achieving the desired C-4 isomer.

dot

Caption: Overall two-stage synthetic strategy.

Stage 1: Formation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole Core

The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor is a critical first step. Several routes have been developed, with a common and efficient method involving the cyclocondensation of a difluoromethylated 1,3-dicarbonyl equivalent with methylhydrazine.[1][2][3][4]

Mechanism of Pyrazole Ring Formation

The formation of the pyrazole ring proceeds via a classical Knorr-type cyclization. The reaction is initiated by the nucleophilic attack of methylhydrazine on a suitable 1,3-dielectrophilic precursor containing the difluoromethyl group.

dot

Caption: Mechanism of pyrazole ring formation.

The regioselectivity of the cyclization, determining the position of the methyl group on the pyrazole ring, is a crucial aspect. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to isomeric products. However, in the case of 3-(difluoromethyl)-1-methyl-1H-pyrazole synthesis, reaction conditions can be optimized to favor the desired isomer.[2]

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (A Key Intermediate)

While the direct synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole is possible, a common industrial route proceeds via the corresponding 4-carboxylic acid, which can be subsequently decarboxylated if needed. A representative synthesis of this key intermediate is outlined below.[1][4][5]

Materials:

-

Ethyl 4,4-difluoroacetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Methylhydrazine

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Enol Ether Formation: Ethyl 4,4-difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride to form the corresponding ethoxymethylene intermediate.

-

Cyclization: The crude intermediate is then treated with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon, followed by cyclization and elimination of ethanol to yield a mixture of isomeric pyrazole esters.

-

Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide.

-

Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Stage 2: Regioselective Bromination of the Pyrazole Core

The second stage of the synthesis is the bromination of the 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor. This is a classic example of an electrophilic aromatic substitution reaction on a heterocyclic system.

The Mechanism of Electrophilic Aromatic Bromination

The bromination of the pyrazole ring proceeds through a well-established electrophilic aromatic substitution mechanism. The pyrazole ring, being electron-rich, acts as a nucleophile and attacks an electrophilic bromine species, typically generated from a brominating agent like N-bromosuccinimide (NBS).

dot

Caption: Mechanism of electrophilic bromination.

Regioselectivity: The Directing Influence of Substituents

The key to the successful synthesis of the target molecule lies in the regioselective nature of the bromination. The pyrazole ring has three potential sites for electrophilic attack (C-3, C-4, and C-5). In the case of 1,3-disubstituted pyrazoles, electrophilic substitution overwhelmingly occurs at the C-4 position. This is due to the electronic and steric effects of the substituents at the C-1 and C-3 positions.

The methyl group at N-1 is an activating group, donating electron density to the pyrazole ring and facilitating electrophilic attack. The difluoromethyl group at C-3 is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the adjacent C-4 and C-5 positions to some extent, but the C-4 position remains the most electron-rich and sterically accessible site for electrophilic attack. The combination of these directing effects ensures the highly regioselective formation of the C-4 bromo isomer.[6][7]

Experimental Protocol: Bromination of 3-(difluoromethyl)-1-methyl-1H-pyrazole

The following is a representative experimental protocol for the bromination of a 3-substituted pyrazole, adapted for the synthesis of this compound.

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole (precursor from Stage 1)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

Procedure:

-

Dissolution: The 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor is dissolved in a suitable anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to a low temperature, typically 0 °C, using an ice bath to control the exothermicity of the reaction.

-

Addition of Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution while stirring. The slow addition helps to maintain the reaction temperature and prevent the formation of side products.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any unreacted bromine. The organic layer is then separated, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Quantitative Data Summary:

| Reactant | Molar Ratio | Notes |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Slight excess may be used to ensure completion. |

Typical yields for the bromination of pyrazoles with NBS are generally high, often exceeding 90%.

Characterization of this compound

The structure of the final product can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C-5 proton of the pyrazole ring, a triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms), and a singlet for the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons, the difluoromethyl carbon (as a triplet due to C-F coupling), and the N-methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

The formation of this compound is a well-defined process that relies on fundamental principles of heterocyclic synthesis and electrophilic aromatic substitution. The key to a successful synthesis is the strategic construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor followed by a highly regioselective bromination at the C-4 position, directed by the electronic and steric effects of the substituents on the pyrazole ring. This in-depth guide provides the necessary theoretical framework and practical considerations for researchers and scientists working on the synthesis of this important chemical intermediate and its derivatives.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. thieme.de [thieme.de]

- 3. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole chemical properties

An In-Depth Technical Guide to 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative scientific context.

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of pyrazole are integral to numerous therapeutic agents, including anti-inflammatory drugs like celecoxib and anti-cancer agents.[2][3] The subject of this guide, this compound, is a highly functionalized intermediate whose specific substitution pattern offers significant advantages for synthetic diversification and the modulation of physicochemical properties.

The introduction of a difluoromethyl (CHF₂) group is particularly significant. This moiety serves as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds while enhancing metabolic stability and tuning lipophilicity, crucial parameters in drug design. The bromine atom at the 4-position provides a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space. This unique combination of substituents makes the compound an exceptionally valuable precursor for creating libraries of novel molecules for biological screening.

Core Chemical and Physical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in research and development.

Compound Identification:

-

Systematic Name: this compound

-

Molecular Formula: C₅H₅BrF₂N₂

-

Molecular Weight: 227.01 g/mol

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1089212-38-3 | [4][5] |

| Molecular Formula | C₅H₅BrF₂N₂ | Calculated |

| Molecular Weight | 227.01 g/mol | Calculated |

| Appearance | Typically a solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from related structures[6] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

A singlet for the pyrazole ring proton (H5), with a chemical shift influenced by the adjacent electron-withdrawing groups.

-

A singlet for the N-methyl (N-CH₃) protons, typically appearing in the 3.5-4.0 ppm range.

-

A triplet for the difluoromethyl proton (-CHF₂), with a characteristic coupling constant (JH-F) of approximately 50-60 Hz due to coupling with the two fluorine atoms.

-

-

¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the CHF₂ group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the hallmark of a molecule containing a single bromine atom.[9]

Synthesis and Manufacturing

The synthesis of this compound builds upon established methodologies for creating its core precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for several commercial fungicides.[10][11][12]

A logical and industrially relevant synthetic pathway involves the construction of the pyrazole ring, followed by a late-stage bromination.

Proposed Synthetic Workflow:

-

Ring Formation: The synthesis typically begins with the condensation of a diketone equivalent with methylhydrazine. For this scaffold, a common starting material is an ester of difluoroacetoacetic acid, which reacts with an orthoformate and then methylhydrazine to form the ethyl ester of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[11]

-

Hydrolysis: The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the free carboxylic acid, DFPA.[11][13]

-

Decarboxylative Bromination (Hunsdiecker-type reaction): The carboxylic acid can then be converted to the target 4-bromo derivative. A common method is a Hunsdiecker or a related Barton-type radical decarboxylation in the presence of a bromine source, such as N-bromosuccinimide (NBS) with a catalyst.

-

Direct Bromination: Alternatively, direct electrophilic bromination of a suitable pyrazole precursor at the 4-position can be achieved using reagents like bromine or NBS, although the regioselectivity depends heavily on the existing substituents.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 1089212-38-3|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. thieme.de [thieme.de]

- 13. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS No. 1089212-38-3). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret the characteristic spectral features of this molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, aiding in the identification, characterization, and quality control of this and similar fluorinated pyrazole derivatives.

Introduction

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. The specific compound of interest, this compound, combines the pyrazole core with a bromine atom, a methyl group, and a difluoromethyl moiety, suggesting its potential as a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for ensuring its purity in synthetic applications.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound will give rise to a unique spectroscopic fingerprint. The following sections detail the predicted data for various analytical techniques.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals:

-

H5 Proton: A singlet for the proton at the C5 position of the pyrazole ring. Its chemical shift is anticipated in the downfield region, likely between δ 7.5 and 8.5 ppm . This downfield shift is due to the aromatic nature of the pyrazole ring and the deshielding effects of the adjacent nitrogen atom and the bromine at C4.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen. This signal is expected to appear in the range of δ 3.8 to 4.2 ppm .

-

Difluoromethyl Proton: A triplet for the single proton of the difluoromethyl group. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms (²JH-F). The expected chemical shift is in the range of δ 6.5 to 7.5 ppm , and the coupling constant (²JH-F) is predicted to be in the range of 50-60 Hz .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton:

-

Pyrazole Ring Carbons:

-

C3: The carbon bearing the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The chemical shift is predicted to be in the range of δ 140-150 ppm .

-

C4: The carbon atom attached to the bromine will be significantly shielded and is expected to appear at approximately δ 90-100 ppm .

-

C5: This carbon will likely resonate in the range of δ 130-140 ppm .

-

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 35-40 ppm .

-

Difluoromethyl Carbon: This carbon will exhibit a prominent triplet in the ¹³C NMR spectrum due to the large one-bond carbon-fluorine coupling (¹JC-F), typically around 230-240 Hz. The chemical shift is expected in the range of δ 110-120 ppm .

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal:

-

A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group. The doublet arises from coupling to the single proton of the CHF₂ group (²JF-H), with a coupling constant mirroring that observed in the ¹H NMR spectrum (50-60 Hz ). The chemical shift is predicted to be in the range of δ -110 to -120 ppm (relative to CFCl₃). The observation of diastereotopic fluorine signals is possible if the molecule adopts a conformation that restricts the rotation of the CHF₂ group, though this is less likely in this achiral molecule under standard conditions.

| Predicted NMR Data Summary | |

| ¹H NMR (ppm) | Multiplicity |

| 7.5 - 8.5 | s (1H, H5) |

| 3.8 - 4.2 | s (3H, N-CH₃) |

| 6.5 - 7.5 | t (1H, CHF₂) |

| ¹³C NMR (ppm) | Multiplicity (from F coupling) |

| 140 - 150 | t (C3) |

| 90 - 100 | s (C4) |

| 130 - 140 | s (C5) |

| 35 - 40 | s (N-CH₃) |

| 110 - 120 | t (CHF₂) |

| ¹⁹F NMR (ppm) | Multiplicity |

| -110 to -120 | d (CHF₂) |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching: Aromatic C-H stretching from the pyrazole ring proton around 3100-3150 cm⁻¹ and aliphatic C-H stretching from the methyl and difluoromethyl groups in the region of 2900-3000 cm⁻¹ .

-

C=N and C=C stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are anticipated in the region of 1000-1100 cm⁻¹ .

-

C-Br stretching: A weaker absorption band for the C-Br bond is expected in the lower frequency region, typically around 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₅BrF₂N₂). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 225.96 g/mol .

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a bromine atom, a methyl group, or the difluoromethyl group. A significant fragment would be the loss of the bromine atom, leading to a peak at [M-Br]⁺. Another prominent fragmentation would be the loss of the difluoromethyl radical, resulting in a peak at [M-CHF₂]⁺.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled or proton-coupled spectrum.

-

Set the spectral width to cover the expected range of the difluoromethyl signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before analyzing the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the proposed experimental protocols, offer a robust framework for the identification and characterization of this and structurally related fluorinated pyrazoles. As experimental data becomes available, this guide can serve as a valuable reference for its interpretation and validation.

An In-depth Technical Guide to the NMR Analysis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in modern medicinal and agrochemical research. As a Senior Application Scientist, this document synthesizes predictive data based on closely related analogues and foundational NMR principles to offer a robust framework for the structural elucidation and quality control of this compound. We will delve into the intricacies of ¹H, ¹³C, and ¹⁹F NMR spectra, providing predicted chemical shifts, coupling constants, and detailed interpretations. Furthermore, this guide outlines a standardized experimental protocol for acquiring high-quality NMR data and includes illustrative diagrams to clarify structural and analytical concepts.

Introduction: The Structural Significance of a Fluorinated Pyrazole

The pyrazole moiety is a cornerstone in the development of a vast array of biologically active molecules. The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile intermediate, combining the reactivity of a bromine handle for further chemical elaboration with the unique electronic properties of the CHF₂ group.

Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the molecular framework. This guide is designed to be a practical resource for researchers, providing both the theoretical underpinnings and the practical details necessary for a thorough NMR analysis of the title compound.

Predicted NMR Spectral Analysis

The following spectral predictions are derived from the analysis of structurally similar compounds, including various 3-(difluoromethyl)pyrazoles and brominated pyrazole derivatives.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

-

H-5 (Pyrazole Ring Proton): This proton, being the sole proton on the pyrazole ring, will appear as a singlet. Its chemical shift is anticipated in the range of δ 7.5-8.0 ppm . The deshielding is due to the aromatic nature of the pyrazole ring.

-

N-CH₃ (N-Methyl Protons): The three protons of the methyl group attached to the nitrogen atom will also present as a singlet, typically in the region of δ 3.8-4.2 ppm .

-

CHF₂ (Difluoromethyl Proton): The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two equivalent fluorine atoms. This triplet is predicted to be in the range of δ 6.5-7.0 ppm . The large two-bond H-F coupling constant (²JH-F) is a characteristic feature of the CHF₂ group.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 8.0 | Singlet (s) | - |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | - |

| CHF₂ | 6.5 - 7.0 | Triplet (t) | ²JH-F ≈ 54 Hz |

Diagram 1: Molecular Structure and Proton Assignments

A Comprehensive Technical Guide to the Structure-Activity Relationship of 4-Halopyrazoles in Medicinal Chemistry and Agrochemicals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agrochemical science, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] The introduction of a halogen atom at the C4 position of the pyrazole ring provides a powerful tool for modulating a compound's physicochemical properties and biological functions. This strategic halogenation can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-halopyrazoles. We will explore their significance across key application areas, including antimicrobial agents, kinase inhibitors, and agrochemicals, supported by field-proven insights and detailed experimental protocols. The narrative delves into the causality behind synthetic choices and assay design, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this versatile chemical class.

The Pyrazole Scaffold: A Privileged Structure in Bioactive Compound Design

Introduction to Pyrazoles and their Significance

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds.[4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for drug design.[5] Many clinically approved drugs, such as the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant, feature the pyrazole core, highlighting its therapeutic importance.[2] Beyond pharmaceuticals, pyrazole derivatives are integral to the development of modern insecticides and herbicides.[6]

The Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms (F, Cl, Br, I) is a well-established strategy in medicinal chemistry to optimize lead compounds. Halogenation at the C4 position of the pyrazole ring profoundly influences the molecule's properties:

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. The effect is generally proportional to the size of the halogen (I > Br > Cl > F).

-

Metabolic Stability: Halogenation can block sites of metabolism, particularly oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Electronic Effects: The electronegativity of halogens alters the electron distribution within the pyrazole ring, affecting the pKa of the N-H bond and influencing interactions with biological targets.

-

Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can provide an additional anchor point, increasing binding affinity and selectivity.

Synthesis of the 4-Halopyrazole Core

Overview of Synthetic Strategies

The construction of 4-halopyrazoles has evolved from classical methods to more efficient and environmentally benign approaches. Traditional syntheses often relied on treating pre-formed pyrazoles with harsh reagents like elemental halogens or N-halosuccinimides.[4] While effective, these methods can suffer from drawbacks such as the use of toxic reagents and limited functional group tolerance.[4]

Modern synthetic chemistry has introduced elegant solutions. A notable advancement is the electrocatalytic multicomponent synthesis, which uses simple sodium halides (NaCl, NaBr, NaI) as both the halogen source and the supporting electrolyte.[4][7] This approach avoids the need for chemical oxidants and proceeds under mild conditions, representing a significant step forward in green chemistry.[4] Another method involves the electrosynthesis of 4-chloropyrazoles on a platinum anode in aqueous NaCl solutions.[6]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Agrochemicals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of agrochemical discovery.[1][2] Its remarkable success stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity for versatile substitution at multiple positions, allowing for the fine-tuning of biological activity.[3][4] This structural flexibility has enabled the development of a vast portfolio of commercial pesticides, including fungicides, insecticides, and herbicides, that are crucial for modern crop protection and sustainable agriculture.[5][6][7]

Pyrazole amide derivatives, in particular, have emerged as a critically important class, forming the chemical foundation for highly effective fungicides that target succinate dehydrogenase (SDH) and insecticides that modulate ryanodine receptors (RyRs).[8] The commercial success of compounds like Bixafen (fungicide) and Chlorantraniliprole (insecticide) underscores the power of this chemical framework.[9][10] However, the persistent evolution of pest and pathogen resistance necessitates a continuous pipeline of novel agrochemicals with diverse modes of action.[8][10]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the modern workflow for discovering and optimizing novel pyrazole-based agrochemicals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative research, moving from initial molecular design to lead compound validation.

Chapter 1: Rational Design and Synthesis of Pyrazole Libraries

The discovery process begins not with random screening, but with rational, target-informed design. The tunability of the pyrazole core is its greatest asset, offering multiple vectors for chemical modification to enhance potency, spectrum, and safety.[3]

Core Design Strategies

The initial design phase leverages established knowledge of successful pyrazole agrochemicals. Key strategies include:

-

Scaffold Hopping & Bioisosteric Replacement: This involves replacing a part of a known active molecule with the pyrazole core or modifying existing pyrazole substituents with bioisosteres (groups with similar physical or chemical properties) to improve efficacy or circumvent existing patents.[6]

-

Intermediate Derivatization Method (IDM): This powerful strategy focuses on synthesizing a key, highly functionalized pyrazole intermediate that can then be used as a common building block for a diverse library of final compounds.[3] This approach is efficient and allows for rapid exploration of the chemical space around a core scaffold.

-

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme's active site) is known, computational tools like molecular docking can be used to design pyrazole derivatives that are predicted to bind with high affinity.[11][12] This was instrumental in developing next-generation SDHI fungicides.

Synthesis Workflow: A Generalized Approach

The synthesis of pyrazole-based agrochemicals typically follows a multi-step sequence. The classic Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, remains a foundational method.[13] This is often followed by functionalization to build the final, complex molecule.

Caption: Generalized workflow for the synthesis of pyrazole agrochemicals.

Experimental Protocol 1: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol provides a representative, self-validating methodology for synthesizing a pyrazole-4-carboxamide, a common motif in modern fungicides.[11]

-

Step 1: Pyrazole Ring Formation.

-

To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add 2,4-dichlorophenylhydrazine (1.0 eq).

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Causality: Ethanol is a common, effective solvent for this condensation, and the acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

-

Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol to yield the crude pyrazole ester.

-

-

Step 2: Saponification to Carboxylic Acid.

-

Dissolve the crude pyrazole ester from Step 1 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 8-12 hours.

-

Causality: LiOH is a strong base that hydrolyzes the ester to a carboxylate salt. THF helps to solubilize the organic starting material.

-

Acidify the mixture with 1N HCl to pH ~2-3. The pyrazole carboxylic acid will precipitate.

-

Collect the solid by filtration and dry under vacuum.

-

-

Step 3: Amide Coupling.

-

Suspend the pyrazole carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. The reaction mixture should become a clear solution as the acid chloride forms.

-

Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. DMF catalyzes this transformation.

-

In a separate flask, dissolve the desired aniline (e.g., 2-(trifluoromethyl)aniline) (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the amide formation, driving the reaction to completion.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate in vacuo. Purify the final product by column chromatography or recrystallization.

-

-

Step 4: Structure Verification.

-

Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3] This step is critical for validating the success of the synthesis.

-

Chapter 2: Biological Screening and Efficacy Evaluation

Once a library of novel pyrazole derivatives is synthesized, it must be systematically evaluated for biological activity. This is typically done using a tiered approach known as a screening cascade, which efficiently filters large numbers of compounds to identify the most promising candidates for further development.

References

- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

initial screening of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Initial Screening of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

This guide provides a comprehensive framework for the initial evaluation of this compound, a novel heterocyclic compound with potential applications in drug discovery and agrochemicals. As Senior Application Scientists, our goal is not merely to provide protocols, but to instill a strategic, causality-driven approach to early-stage compound evaluation. The methodologies outlined herein are designed as a self-validating system to generate a robust preliminary data package, enabling informed decisions for subsequent hit-to-lead campaigns.

Introduction: The Pyrazole Scaffold and Rationale for Screening

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for precise modulation of steric and electronic properties, making it a cornerstone for developing targeted therapies. The subject of this guide, this compound, presents several features that make it a compelling candidate for a comprehensive screening campaign:

-

The Pyrazole Core : A proven pharmacophore with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3]

-

The Difluoromethyl (CF2H) Group : A key bioisostere for hydroxyl or thiol groups. This functional group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a hydrogen bond donor. Its inclusion is a modern medicinal chemistry strategy to optimize drug-like properties.

-

The Bromo Substituent : Provides two strategic advantages. Firstly, it enhances lipophilicity which can influence cell penetration. Secondly, and more critically, it serves as a versatile synthetic handle for subsequent structure-activity relationship (SAR) studies via cross-coupling reactions, allowing for rapid diversification and optimization of the initial hit.

This guide details a tiered screening cascade designed to efficiently characterize the compound's foundational properties, profile its biological activity, and assess its early drug-like potential.

Compound Profile and Foundational Physicochemical Assessment

Before embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These parameters dictate its behavior in aqueous assay buffers and influence its potential for oral bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value/Method | Rationale & Significance |

| CAS Number | 1089212-38-3[4][5] | Unique chemical identifier for unambiguous tracking. |

| Molecular Formula | C₅H₅BrF₂N₂ | Calculated from structure. |

| Molecular Weight | 211.01 g/mol | Influences diffusion and membrane transport. |

| Aqueous Solubility | To be determined | Critical for ensuring compound is dissolved in biological assays, avoiding artifacts from precipitation. Poor solubility is a major hurdle in drug development.[6] |

| Lipophilicity (LogD₇.₄) | To be determined | Measures the compound's distribution between an organic and aqueous phase at physiological pH. It is a key predictor of absorption, permeability, and metabolic clearance.[6] |

Protocol 1: Kinetic Aqueous Solubility Assessment via Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of the test compound.

Principle: The compound is serially diluted from a high-concentration DMSO stock into an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 19.5 µM).

-

Addition to Buffer: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a clear-bottom 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

-

Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control.

The Initial Screening Cascade: A Phased Approach

A tiered approach is the most resource-efficient strategy for initial screening. It begins with broad, cost-effective assays to flag potential activity and liabilities before committing to more complex and expensive studies.

Caption: High-level workflow for the initial screening cascade.

Phase 1: Cytotoxicity and General Viability

The first biological question is whether the compound has any effect on cell viability. A broad cytotoxicity screen against a panel of diverse human cancer cell lines (such as the NCI-60) is a powerful and unbiased starting point.

Protocol 2: Cell Viability Assessment using MTS Assay

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

-

Cell Plating: Seed cells from a representative panel (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF7 - breast cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells over a wide concentration range (e.g., 0.1 nM to 100 µM). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Assay Development: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Detection: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Phase 2: Broad Biological Profiling

If the compound shows interesting activity in the cytotoxicity screen, the next step is to understand its potential mechanism of action. This can be approached through target-based or further phenotypic screens. Given the prevalence of pyrazoles as kinase inhibitors, a broad kinase panel screen is a logical starting point.

Table 2: Example Target-Based Screening Panel

| Panel Type | Description | Rationale |

| Kinase Panel | A panel of >100 diverse kinases. | To identify potential kinase inhibition activity, a common mechanism for pyrazole-based compounds.[7] |

| GPCR Panel | A binding assay panel against common GPCRs. | To assess for off-target activity at G-protein coupled receptors, a common source of side effects. |

| Antimicrobial Panel | Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. | Pyrazole derivatives have shown promise as antimicrobial agents.[2][8] |

Phase 3: Early ADME-Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is crucial to avoid investing resources in compounds with fundamental flaws.[9][10][11] These assays provide an early look into the 'drug-like' potential of the molecule.

Caption: Key assays in an early in vitro ADME panel.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: The compound is incubated with HLMs, which are rich in drug-metabolizing cytochrome P450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

Step-by-Step Methodology:

-

Reaction Preparation: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4). Include positive control compounds with known high and low clearance (e.g., verapamil and warfarin).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% control.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hit Characterization and Target Deconvolution

If the screening cascade yields a "hit"—for instance, potent and selective growth inhibition in a specific cancer cell line—the next critical phase is to identify its molecular target. Understanding the mechanism of action is essential for rational lead optimization.[12]

Caption: A strategy for target identification and deconvolution.

Several powerful, unbiased techniques can be employed for target identification:[13][14]

-

Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[15][16]

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability across the proteome can be measured after drug treatment.[14]

Data Integration and Path Forward

The final step is to integrate all data from this initial screening cascade. A multi-parameter analysis will help to triage the compound. Key questions to answer include:

-

Potency: How potent is the compound in the primary biological assay?

-

Selectivity: Is the activity specific to a cell line or target, or is it broadly cytotoxic?

-

ADME Profile: Does the compound have any major metabolic or permeability liabilities?

-

Safety: Are there any early flags for toxicity (e.g., hERG inhibition)?

-

Tractability: Does the chemical structure, particularly the bromine handle, provide a clear path for medicinal chemistry optimization?

A successful outcome from this initial screening guide would be a comprehensive data package that demonstrates a compound with on-target cellular activity, a plausible mechanism of action, and an acceptable early ADME-Tox profile, thereby justifying its advancement into a formal hit-to-lead program.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1089212-38-3|this compound|BLD Pharm [bldpharm.com]

- 5. abacipharma.com [abacipharma.com]

- 6. admescope.com [admescope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. connectjournals.com [connectjournals.com]

- 9. criver.com [criver.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 16. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrazoles and the Power of Suzuki-Miyaura Coupling

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The introduction of a difluoromethyl (CHF₂) group at the 3-position of the pyrazole ring often enhances the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The compound 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a key building block for the synthesis of a diverse array of functionalized pyrazoles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the efficient linkage of this valuable pyrazole unit to various aryl and heteroaryl partners.[1][2][3]

These application notes provide a comprehensive guide for researchers utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and optimized experimental protocol, and provide insights into troubleshooting common challenges.

Mechanistic Considerations: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step is often the rate-determining step of the reaction. The electron-withdrawing nature of the difluoromethyl group at the 3-position of the pyrazole ring is expected to facilitate this oxidative addition by making the C4-Br bond more susceptible to cleavage.[4]

-

Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst: XPhos Pd G2 (1-3 mol%) is highly recommended for this electron-deficient substrate.[5]

-

Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.

-

Anhydrous, degassed solvents are crucial for optimal results.

Experimental Workflow:

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For microwave-assisted reactions, temperatures up to 135 °C for shorter durations can be employed.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques. Use a fresh batch of catalyst. Consider a different palladium precatalyst or ligand. |

| Insufficiently strong base | For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. | |

| Low reaction temperature | Gradually increase the reaction temperature. Consider using microwave irradiation for enhanced reaction rates.[1] | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Catalyst decomposition | Use a more stable precatalyst like XPhos Pd G2. | |

| Protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and dry reagents. Minimize the amount of water in the solvent mixture if possible. In some cases, using a boronic ester (e.g., pinacol ester) can mitigate this side reaction. |

| Debromination of Starting Material | Base-promoted side reaction | This can be a competing pathway, especially at higher temperatures.[1] Lowering the reaction temperature or screening different bases may help. The use of a highly active catalyst to promote the desired coupling over debromination is key. |

Data Presentation: Representative Reaction Conditions

The following table provides a summary of typical reaction parameters that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.

| Parameter | Recommended Condition | Rationale |

| Catalyst | XPhos Pd G2 (1-3 mol%) | Highly active for coupling of electron-deficient heteroaryl halides.[5][6] |

| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Effective for a wide range of substrates. K₃PO₄ is generally stronger and can be beneficial for less reactive partners. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Good solvating properties for both organic and inorganic reagents. Water is often necessary to dissolve the base. |

| Temperature | 80-110 °C (Conventional) or up to 135 °C (Microwave) | Balances reaction rate with potential for side reactions. Microwave heating can significantly reduce reaction times.[1] |

| Boronic Acid | 1.2-1.5 equivalents | A slight excess is used to drive the reaction to completion. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 4-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazoles. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity of their desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

palladium-catalyzed cross-coupling of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole